molecular formula C26H42N10O6S B12599399 L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- CAS No. 872617-55-5

L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl-

Cat. No.: B12599399
CAS No.: 872617-55-5
M. Wt: 622.7 g/mol
InChI Key: NPHIXFGGMGTSSM-SXYSDOLCSA-N
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Description

L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- is a complex peptide composed of five amino acids: L-lysine, L-valine, L-cysteine, and two L-histidine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the peptide with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino groups in L-lysine and L-histidine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of acylated derivatives of the peptide.

Scientific Research Applications

L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications in wound healing, anti-inflammatory treatments, and as a carrier for drug delivery.

    Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.

    Pathways: It may influence signaling pathways related to cell growth, immune response, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar applications in wound healing and anti-aging.

    Lysyl-L-histidyl-L-lysine: Another peptide with potential therapeutic uses.

Uniqueness

L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of L-cysteine and L-histidine residues allows for unique redox and binding capabilities, making it valuable for various applications.

Properties

CAS No.

872617-55-5

Molecular Formula

C26H42N10O6S

Molecular Weight

622.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C26H42N10O6S/c1-14(2)21(28)25(40)36-20(11-43)24(39)35-19(8-16-10-30-13-32-16)23(38)34-18(7-15-9-29-12-31-15)22(37)33-17(26(41)42)5-3-4-6-27/h9-10,12-14,17-21,43H,3-8,11,27-28H2,1-2H3,(H,29,31)(H,30,32)(H,33,37)(H,34,38)(H,35,39)(H,36,40)(H,41,42)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

NPHIXFGGMGTSSM-SXYSDOLCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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